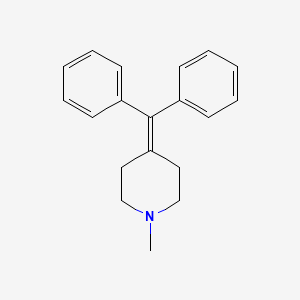![molecular formula C26H27ClN2O2 B8684173 Benzoic acid, 4-[4-[(4'-chloro[1,1'-biphenyl]-2-yl)methyl]-1-piperazinyl]-, ethyl ester](/img/structure/B8684173.png)
Benzoic acid, 4-[4-[(4'-chloro[1,1'-biphenyl]-2-yl)methyl]-1-piperazinyl]-, ethyl ester
描述
Ethyl 4-(4-((4’-chlorobiphenyl-2-yl)methyl)piperazin-1-yl)benzoate is a complex organic compound that features a piperazine ring, a biphenyl group, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-((4’-chlorobiphenyl-2-yl)methyl)piperazin-1-yl)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Biphenyl Intermediate: The initial step involves the formation of the 4’-chlorobiphenyl-2-ylmethyl intermediate through a Suzuki coupling reaction between 4-chlorobiphenyl and a suitable boronic acid derivative.
Piperazine Introduction: The next step involves the reaction of the biphenyl intermediate with piperazine under basic conditions to form the piperazine derivative.
Esterification: Finally, the piperazine derivative is reacted with ethyl 4-bromobenzoate in the presence of a base to form the desired product, Ethyl 4-(4-((4’-chlorobiphenyl-2-yl)methyl)piperazin-1-yl)benzoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethyl 4-(4-((4’-chlorobiphenyl-2-yl)methyl)piperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the biphenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学研究应用
Ethyl 4-(4-((4’-chlorobiphenyl-2-yl)methyl)piperazin-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
作用机制
The mechanism of action of Ethyl 4-(4-((4’-chlorobiphenyl-2-yl)methyl)piperazin-1-yl)benzoate involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Cetirizine: A compound with a similar piperazine structure, used as an antihistamine.
Fluoxetine: Another piperazine derivative, used as an antidepressant.
Risperidone: A piperazine-containing antipsychotic drug.
Uniqueness
Ethyl 4-(4-((4’-chlorobiphenyl-2-yl)methyl)piperazin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl group provides additional hydrophobic interactions, while the ester group can undergo hydrolysis, making it a versatile compound for various applications.
属性
分子式 |
C26H27ClN2O2 |
|---|---|
分子量 |
435.0 g/mol |
IUPAC 名称 |
ethyl 4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]benzoate |
InChI |
InChI=1S/C26H27ClN2O2/c1-2-31-26(30)21-9-13-24(14-10-21)29-17-15-28(16-18-29)19-22-5-3-4-6-25(22)20-7-11-23(27)12-8-20/h3-14H,2,15-19H2,1H3 |
InChI 键 |
CSHWKVPALLDKKH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3C4=CC=C(C=C4)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![ethyl 4-[3-(benzylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B8684180.png)
![[3-(propan-2-yl)-1H-pyrazol-1-yl]methanol](/img/structure/B8684190.png)



